

# 3-amino crotonic acid cinnamyl ester CAS number 103909-86-0

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## Compound of Interest

Compound Name: 3-Amino Crotonic Acid Cinnamyl Ester

Cat. No.: B1453877

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An In-Depth Technical Guide to **3-Amino Crotonic Acid Cinnamyl Ester** (CAS: 103909-86-0):  
A Key Intermediate in Dihydropyridine Synthesis

## Introduction

**3-Amino crotonic acid cinnamyl ester** (CAS: 103909-86-0), also known as cinnamyl 3-aminocrotonate, is a specialized organic compound of significant interest to the pharmaceutical industry.<sup>[1][2]</sup> Structurally, it is an enamine ester, a class of molecules renowned for its versatile reactivity in the synthesis of complex heterocyclic systems.<sup>[3]</sup> Its primary and most critical application lies in its role as a key starting material, or intermediate, for the synthesis of Cilnidipine, a fourth-generation dihydropyridine-type calcium channel blocker used in the management of hypertension.<sup>[4][5][6]</sup>

This technical guide provides a comprehensive overview of **3-amino crotonic acid cinnamyl ester** for researchers, process chemists, and drug development professionals. It delves into its physicochemical properties, provides an in-depth look at its synthesis with field-proven insights, explores its core application in medicinal chemistry, and outlines best practices for its handling and storage.

## Physicochemical Properties and Characterization

The identity, purity, and stability of a starting material are paramount in drug substance manufacturing. **3-Amino crotonic acid cinnamyl ester** is typically supplied as a white to off-

white solid or a white to yellow clear liquid, with a defined set of physical properties that are critical for its use in subsequent reactions.<sup>[4][7]</sup> Its structure features a crucial enamine moiety, which exists in tautomeric equilibrium with its less stable imine form. This enamine character is the source of its nucleophilicity and is fundamental to its role in the Hantzsch reaction.<sup>[3]</sup>

Table 1: Physicochemical Data for **3-Amino Crotonic Acid Cinnamyl Ester**

Property	Value	Reference(s)
CAS Number	103909-86-0	<sup>[1][8]</sup>
Molecular Formula	C <sub>13</sub> H <sub>15</sub> NO <sub>2</sub>	<sup>[1][9][10]</sup>
Molecular Weight	217.26 g/mol	<sup>[1][9][10]</sup>
IUPAC Name	[(E)-3-phenylprop-2-enyl] (Z)-3-aminobut-2-enoate	<sup>[10]</sup>
Appearance	White to Off-White Solid; White to yellow clear liquid	<sup>[4][7][11]</sup>
Melting Point	40 - 41°C	<sup>[7]</sup>
Boiling Point	386.3 ± 30.0 °C (Predicted)	<sup>[7]</sup>
Density	1.102 ± 0.06 g/cm <sup>3</sup> (Predicted)	<sup>[7]</sup>
Solubility	Slightly soluble in DMSO and Methanol	<sup>[7]</sup>
Purity	Typically ≥98%	<sup>[1][4]</sup>
Storage	Store under inert gas (Nitrogen or Argon) at 2–8 °C	<sup>[7]</sup>

## Synthesis and Manufacturing Insights

The industrial preparation of **3-amino crotonic acid cinnamyl ester** is designed for efficiency, scalability, and high yield, as outlined in modern patents.<sup>[12]</sup> The most effective route involves a two-stage process starting from cinnamyl alcohol and diketene, followed by amination. This

approach avoids the isolation of the intermediate, making it highly suitable for large-scale production.[\[12\]](#)

## Experimental Protocol: Two-Step Synthesis

This protocol is based on the principles of esterification followed by amination.[\[12\]](#)

### Step 1: Synthesis of Cinnamyl Acetoacetate (Intermediate)

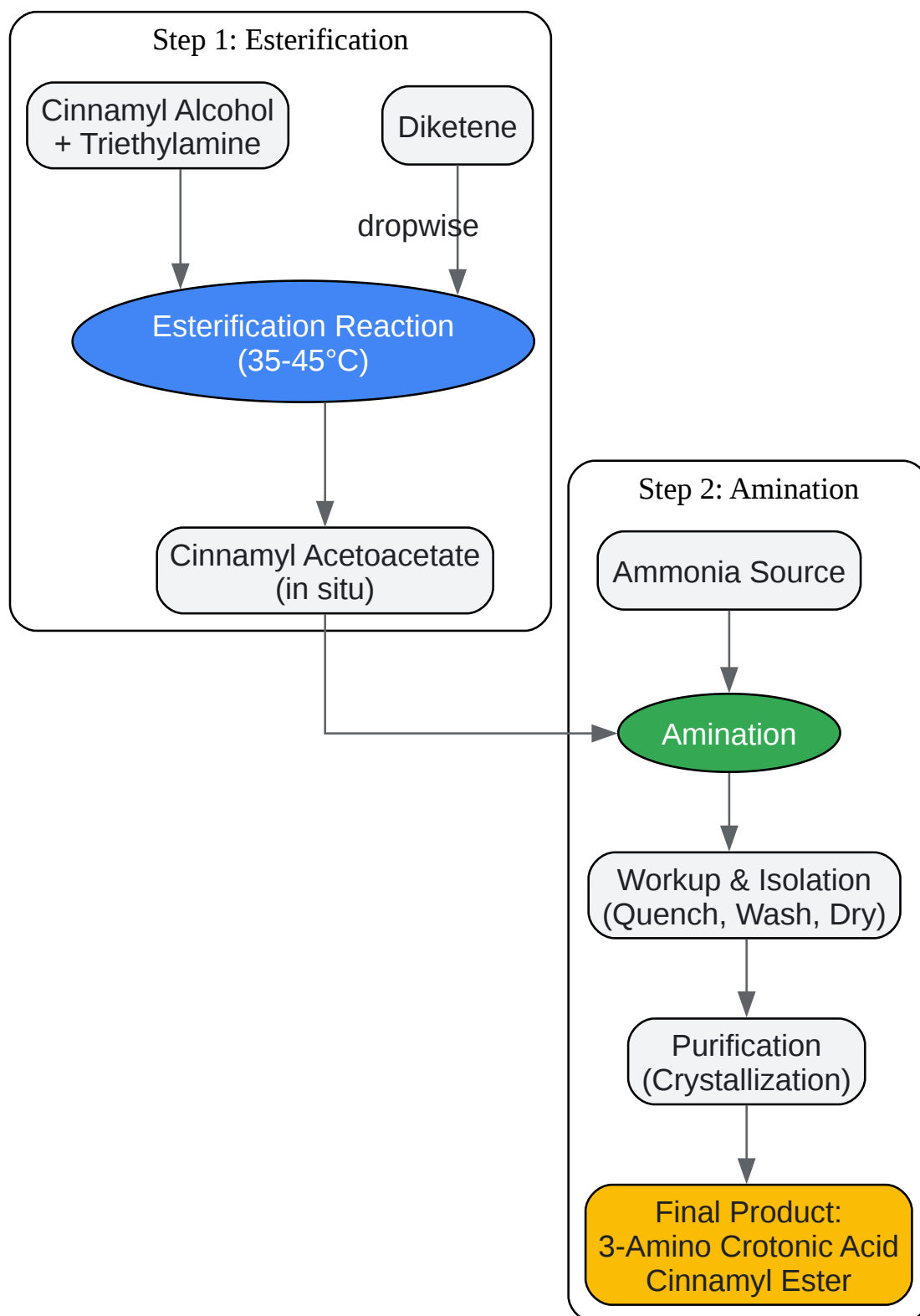
- **Reactor Setup:** Charge a 100L glass-lined reactor with cinnamyl alcohol (e.g., 36.5 kg) and triethylamine (e.g., 230 mL). The triethylamine acts as a non-nucleophilic base to catalyze the reaction and neutralize any acidic impurities.
- **Temperature Control:** Heat the mixture using a water bath to melt the solid cinnamyl alcohol and ensure a homogenous solution. Maintain the reaction temperature between 35-45°C. This temperature range is critical; lower temperatures result in a sluggish reaction, while higher temperatures can promote the dimerization of diketene or other side reactions.
- **Diketene Addition:** Add diketene dropwise to the reactor. The controlled addition is a key safety and quality parameter, preventing thermal runaway from the exothermic reaction and ensuring the selective formation of the acetoacetate ester.
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the cinnamyl alcohol is consumed.
- **Direct Use:** The resulting mixture containing cinnamyl acetoacetate can be used directly in the next step without purification, a significant advantage for process efficiency.[\[12\]](#)

### Step 2: Amination to **3-Amino Crotonic Acid Cinnamyl Ester**

- **Ammonia Source:** Introduce a source of ammonia into the reactor containing the cinnamyl acetoacetate solution from Step 1. Aqueous ammonia is a common and cost-effective choice.
- **Reaction:** The ammonia reacts with the ketone of the acetoacetate to form the enamine product.

- **Workup and Isolation:** After the reaction is complete (monitored by TLC), the product is isolated. This typically involves quenching the reaction, separating the organic layer, washing with brine to remove water-soluble impurities, and drying over an anhydrous salt like magnesium sulfate.
- **Purification:** The crude product is then purified, usually by crystallization from an appropriate solvent system, to achieve the required purity of  $\geq 98\%$ .
- **Drying and Packaging:** The final product is dried under vacuum and packaged under an inert atmosphere to ensure stability during storage.<sup>[7]</sup>

## Synthesis Workflow Diagram



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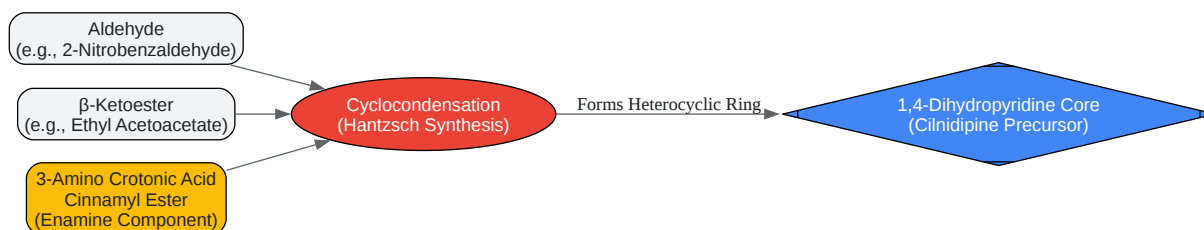
Caption: Workflow for the two-step synthesis of the target compound.

## Core Application in Drug Development: The Hantzsch Dihydropyridine Synthesis

The principal value of **3-amino crotonic acid cinnamyl ester** is its function as a pivotal building block in the synthesis of Cilnidipine.[4][5] This synthesis is a variation of the classic Hantzsch dihydropyridine synthesis, a multicomponent reaction that efficiently constructs the 1,4-dihydropyridine (DHP) core found in many calcium channel blockers.[3]

In the context of Cilnidipine synthesis, **3-amino crotonic acid cinnamyl ester** serves as the enamine component. The reaction involves a cyclocondensation between an aldehyde (2-nitrobenzaldehyde), a  $\beta$ -ketoester (ethyl acetoacetate), and the enamine (**3-amino crotonic acid cinnamyl ester**). The enamine's nucleophilic character is essential for the formation of the heterocyclic ring, directly incorporating the cinnamyl ester side chain into the final drug structure. This specific side chain is crucial for the unique pharmacological profile of Cilnidipine, which exhibits dual-blocking action on both L-type and N-type calcium channels.

### Simplified Hantzsch Reaction for DHP Core Formation



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Caption: Role of the title compound in the Hantzsch DHP synthesis.

## Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity and purity of **3-amino crotonic acid cinnamyl ester**.

- **Storage:** The compound should be stored in a tightly sealed container under an inert atmosphere of nitrogen or argon.[7] Recommended storage temperature is between 2-8°C to minimize degradation over time.[7] It is also noted as being light-sensitive.[13]
- **Handling:** Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the material. Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
- **Stability:** The enamine functionality can be susceptible to hydrolysis. Therefore, exposure to moisture and acidic conditions should be avoided.

## Conclusion

**3-Amino crotonic acid cinnamyl ester** (CAS: 103909-86-0) is more than a simple organic molecule; it is a purpose-built intermediate designed for a critical role in pharmaceutical manufacturing. Its value is intrinsically linked to the production of Cilnidipine, where it serves as an indispensable precursor in the Hantzsch dihydropyridine synthesis.[4] The synthetic route, optimized for industrial-scale production, highlights the principles of process chemistry where efficiency, safety, and yield are paramount. For scientists and professionals in drug development, a thorough understanding of this intermediate's properties, synthesis, and application is essential for the successful and efficient production of life-saving cardiovascular therapies.

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